(4-ethylphenyl) 2-(1,3-dioxoisoindol-2-yl)acetate
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Overview
Description
(4-ethylphenyl) 2-(1,3-dioxoisoindol-2-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl-substituted phenyl group and a phthalimide moiety connected through an acetate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethylphenyl) 2-(1,3-dioxoisoindol-2-yl)acetate typically involves the esterification of 4-ethylphenol with 2-(1,3-dioxoisoindol-2-yl)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-ethylphenyl) 2-(1,3-dioxoisoindol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones.
Reduction: The phthalimide moiety can be reduced to form phthalamic acid derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of phthalamic acid derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
(4-ethylphenyl) 2-(1,3-dioxoisoindol-2-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-ethylphenyl) 2-(1,3-dioxoisoindol-2-yl)acetate involves its interaction with specific molecular targets. The phthalimide moiety can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A parent compound with similar structural features.
N-ethylphthalimide: A derivative with an ethyl group attached to the nitrogen atom.
4-ethylphenyl acetate: A simpler ester with a similar phenyl group.
Uniqueness
(4-ethylphenyl) 2-(1,3-dioxoisoindol-2-yl)acetate is unique due to the combination of the ethyl-substituted phenyl group and the phthalimide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
(4-ethylphenyl) 2-(1,3-dioxoisoindol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-2-12-7-9-13(10-8-12)23-16(20)11-19-17(21)14-5-3-4-6-15(14)18(19)22/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUAXBGRHKXLFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49642600 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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